5-phenoxy-n-valeric acid

Description

The exact mass of the compound 5-Phenoxypentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 192711. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-phenoxy-n-valeric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-phenoxy-n-valeric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-phenoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-11(13)8-4-5-9-14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEBMOCMHWICRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307551 | |

| Record name | 5-Phenoxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7170-40-3 | |

| Record name | 5-Phenoxypentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7170-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenoxypentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007170403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7170-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenoxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenoxyvaleric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-phenoxy-n-valeric acid chemical properties

An In-depth Technical Guide to 5-Phenoxy-n-valeric Acid: Properties, Synthesis, and Applications for Drug Development Professionals

Introduction

5-Phenoxy-n-valeric acid (CAS No. 7170-40-3) is a bifunctional organic molecule characterized by a terminal carboxylic acid and a phenoxy group linked by a five-carbon aliphatic chain.[1][2] This unique structure, combining a hydrophilic acidic head with a hydrophobic aromatic tail, makes it a molecule of significant interest in medicinal chemistry and materials science. As a derivative of valeric acid, it belongs to a class of compounds that have seen diverse applications, from metabolic biomarkers to precursors for polymers and pharmaceuticals.[3][4]

This guide provides a comprehensive technical overview of 5-phenoxy-n-valeric acid for researchers, scientists, and drug development professionals. It delves into its core chemical properties, spectroscopic signature, solubility, reactivity, and potential applications, with a focus on providing field-proven insights and the causality behind experimental choices.

Core Chemical Identity and Properties

The foundational step in utilizing any chemical is a thorough understanding of its fundamental properties. 5-Phenoxy-n-valeric acid is a white to off-white crystalline powder under standard conditions.[1] Its identity is defined by the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol .[1]

The structure features a carboxylic acid group, which is the primary site of reactivity for derivatization, and a stable phenoxy ether linkage. This combination dictates its physical and chemical behavior.

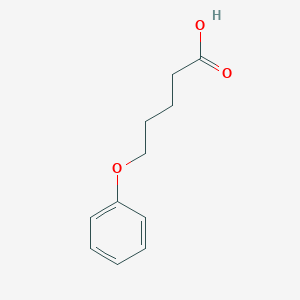

Caption: Chemical structure of 5-Phenoxy-n-valeric acid.

A summary of its key quantitative properties is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 7170-40-3 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | White to Almost white powder to crystal | [1] |

| pKa | 4.66 ± 0.10 (Predicted) | [1] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of a compound.[6] While specific spectra for 5-phenoxy-n-valeric acid are not provided in the search results, its structure allows for the confident prediction of key diagnostic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenoxy group (typically in the δ 6.8-7.3 ppm range), the methylene protons of the aliphatic chain, and the acidic proton of the carboxylic acid (a broad singlet, typically >10 ppm). The protons on the carbon adjacent to the ether oxygen (C5-H) would be shifted downfield compared to the other methylene groups due to the oxygen's deshielding effect.

-

¹³C NMR Spectroscopy: The carbon spectrum would reveal signals for the aromatic carbons, the five distinct carbons of the aliphatic chain, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (typically in the δ 170-180 ppm range).

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[6] Key expected absorptions include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (around 1700-1725 cm⁻¹), and C-O stretching vibrations for the ether linkage (around 1200-1250 cm⁻¹). The region below 1600 cm⁻¹ is known as the fingerprint region and can be used for direct comparison with a reference spectrum.[6]

-

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak (M+) corresponding to the compound's molecular weight, aiding in its identification.[6] High-resolution mass spectrometry can confirm the molecular formula.

Solubility and Physicochemical Behavior

The solubility of a compound is a critical parameter in drug development, influencing formulation, absorption, and distribution.[7] 5-Phenoxy-n-valeric acid's structure imparts amphiphilic character.

-

Hydrophobic Character: The phenoxy group is hydrophobic, which limits solubility in aqueous media.[8]

-

Hydrophilic Character: The carboxylic acid group is polar and capable of hydrogen bonding, which promotes solubility in polar solvents.[8]

This duality results in limited solubility in pure water but good solubility in many organic solvents like methanol, ethanol, and DMSO.

The pH of the medium significantly impacts its aqueous solubility.[8]

-

In acidic conditions (pH < pKa): The carboxylic acid is protonated (-COOH), making the molecule neutral and less water-soluble.

-

In basic conditions (pH > pKa): The carboxylic acid is deprotonated to its conjugate base, the carboxylate anion (-COO⁻). This charged form is significantly more soluble in water due to ion-dipole interactions.

This pH-dependent behavior is a key consideration for designing drug delivery systems and predicting gastrointestinal absorption.[7]

Synthesis and Reactivity

Understanding the synthesis and reactivity of 5-phenoxy-n-valeric acid is essential for its application as a building block or intermediate.

Plausible Synthetic Pathway

While specific synthesis protocols for 5-phenoxy-n-valeric acid were not detailed in the search results, a common and logical approach would be the Williamson ether synthesis. This well-established reaction involves the coupling of a phenoxide with an alkyl halide.

Caption: Plausible Williamson ether synthesis workflow for 5-phenoxy-n-valeric acid.

Causality in Experimental Design:

-

Phenoxide Formation: Phenol is deprotonated with a strong base like sodium hydroxide (NaOH) or sodium hydride (NaH) to form the highly nucleophilic sodium phenoxide. The choice of base depends on the desired reaction conditions; NaH is used in anhydrous solvents for a more vigorous reaction.

-

Nucleophilic Substitution: The phenoxide then displaces a halide (e.g., bromide) from a five-carbon chain bearing a carboxylic acid, such as 5-bromovaleric acid.[9] This step is a classic Sₙ2 reaction. To prevent the acidic proton of the carboxylic acid from interfering with the phenoxide nucleophile, it is often strategic to use an ester of 5-bromovaleric acid (e.g., the ethyl ester). The reaction would then be followed by a final hydrolysis step to convert the ester back to the carboxylic acid.

Core Reactivity

The reactivity of 5-phenoxy-n-valeric acid is dominated by its carboxylic acid functional group. This group is a versatile handle for a wide range of chemical transformations.

Caption: Key reactions of the carboxylic acid moiety in 5-phenoxy-n-valeric acid.

-

Esterification: It readily reacts with alcohols under acidic catalysis to form esters.

-

Amidation: It can be coupled with amines to form amides, a fundamental reaction in peptide synthesis and the creation of many active pharmaceutical ingredients (APIs). This often requires activating the carboxylic acid, for example, by converting it into an acyl chloride or using standard peptide coupling reagents (e.g., DCC, EDC).

-

Reduction: The carboxylic acid can be reduced to a primary alcohol (5-phenoxypentan-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Relevance in Drug Discovery and Development

Valeric acid derivatives are valuable tools in drug discovery.[10][11] 5-Phenoxy-n-valeric acid, with its distinct functional groups, can serve several roles:

-

Linker/Spacer Molecule: In bioconjugation, the five-carbon chain acts as a flexible spacer to connect a drug molecule to another entity, such as a targeting ligand, a polymer (like PEG), or a nanoparticle.[10] The carboxylic acid provides the attachment point for conjugation.

-

Building Block for New Chemical Entities (NCEs): The molecule can be used as a starting material or intermediate in the synthesis of more complex drug candidates. The phenoxy group can be part of a pharmacophore that interacts with a biological target, while the carboxylic acid allows for synthetic elaboration. Phenoxy derivatives themselves have been investigated for a range of pharmacological activities, including anti-mycobacterial properties.[12]

-

Prodrug Synthesis: The carboxylic acid can be esterified to create a prodrug. This strategy is often used to improve the lipophilicity of a parent drug, thereby enhancing its absorption and oral bioavailability. The ester is later cleaved in vivo by metabolic enzymes to release the active drug.

The predicted pKa of ~4.66 is significant; as a weak acid, its ionization state will change as it moves through the varying pH environments of the gastrointestinal tract, which is a critical factor for oral drug absorption models.[1][7]

Safety, Handling, and Storage

Proper handling is crucial for laboratory safety. While a specific safety data sheet (SDS) for 5-phenoxy-n-valeric acid was not found, data for the structurally similar 5-phenylvaleric acid indicates it should be handled with care.

-

Hazards: May cause skin and serious eye irritation. It is advisable to avoid breathing dust and to wash hands thoroughly after handling.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.[13][14] If dust generation is likely, use a dust respirator.[15]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[16] Avoid contact with skin, eyes, and clothing.[13]

-

Storage: Store in a cool, dark, and dry place in a tightly closed container.[13] Keep away from incompatible materials such as strong oxidizing agents.[17]

Conclusion

5-Phenoxy-n-valeric acid is a versatile chemical building block with significant potential for researchers in drug discovery and development. Its combination of a reactive carboxylic acid handle and a stable phenoxy moiety, along with its defined physicochemical properties, makes it an attractive linker, spacer, and synthetic intermediate. A thorough understanding of its properties—from solubility and pKa to its spectroscopic signatures and reactivity—is paramount for its effective and safe utilization in the synthesis of novel therapeutics and advanced biomaterials.

References

- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 5-Phenylvaleric Acid and Its Derivatives. Benchchem.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 5-Phenylvaleric Acid. Benchchem.

- Selleck Chemicals. (n.d.). 5-Phenylvaleric Acid. Selleck Chemicals.

- TCI AMERICA. (2018). Safety Data Sheet: 5-Phenylvaleric Acid. TCI AMERICA.

- Sigma-Aldrich. (2024). Safety Data Sheet. Sigma-Aldrich.

- ChemicalBook. (n.d.). 5-Phenylvaleric acid | 2270-20-4. ChemicalBook.

- Fisher Scientific. (2014). Safety Data Sheet: Valeric acid. Fisher Scientific.

- MedChemExpress. (n.d.). 5-Phenylvaleric acid (5-Phenylpentanoic acid). MedChemExpress.

- Fisher Scientific. (2010). Safety Data Sheet: 5-Aminovaleric acid. Fisher Scientific.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Phenylvaleric acid. Thermo Fisher Scientific.

- Molbase. (n.d.). 5-PHENOXY-N-VALERIC ACID 7170-40-3 wiki. Molbase.

- P&S Chemicals. (n.d.). Product information, 5-Phenoxy-n-valeric acid. P&S Chemicals.

- TCI AMERICA. (n.d.). 5-Phenylvaleric Acid | 2270-20-4. TCI AMERICA.

- Solubility of Things. (n.d.). Fenofibric acid. Solubility of Things.

- Wikipedia. (n.d.). Valeric acid. Wikipedia.

- University Course Content. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Benchchem. (n.d.). Applications of 5-Azidopentanoic Acid in Drug Discovery: Application Notes and Protocols. Benchchem.

- ChemicalBook. (2019). 5-Bromovaleric acid: Synthesis and Applications. ChemicalBook.

- Google Patents. (n.d.). CN112441911A - Method for preparing 5-hydroxyvaleric acid. Google Patents.

- Al-Ostath, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central.

- Manallack, D. T. (2012). The significance of acid/base properties in drug discovery. Chemical Society Reviews.

Sources

- 1. Page loading... [guidechem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Valeric acid - Wikipedia [en.wikipedia.org]

- 5. 5-Phenylvaleric acid | 2270-20-4 [chemicalbook.com]

- 6. lehigh.edu [lehigh.edu]

- 7. The significance of acid/base properties in drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 5-Bromovaleric acid: Synthesis and Applications_Chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. CN112441911A - Method for preparing 5-hydroxyvaleric acid - Google Patents [patents.google.com]

- 12. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 5-Phenoxy-n-Valeric Acid

Executive Summary: This technical guide provides a comprehensive overview of the synthesis of 5-phenoxy-n-valeric acid, a valuable intermediate in the development of various pharmaceutical compounds. The primary focus is on the Williamson ether synthesis, a robust and widely adopted method for forming the ether linkage in this molecule. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines characterization techniques, and offers insights into process optimization and troubleshooting. The intended audience includes researchers, scientists, and professionals in drug development who require a thorough, practical understanding of this synthetic process.

Introduction

5-Phenoxy-n-valeric acid (CAS No: 7170-40-3, Molecular Formula: C₁₁H₁₄O₃) is a carboxylic acid derivative featuring a phenoxy group attached to a five-carbon aliphatic chain.[1] Its structure is a key building block in medicinal chemistry, notably in the synthesis of compounds targeting a range of biological pathways. Phenoxyalkanoic acids and their derivatives have shown a variety of biological activities and are used in the manufacturing of pharmaceuticals and pesticides.[2][3] The ability to efficiently synthesize this molecule is therefore of significant interest to the drug discovery and development community.[4][5]

This guide focuses on the most common and reliable method for its preparation: the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with an alkyl halide, providing a straightforward and high-yielding route to the target compound.[6][7]

Core Synthesis Methodology: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of both symmetrical and asymmetrical ethers.[6][8] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][9][10]

2.1 Mechanistic Principles: An SN2 Approach

The synthesis of 5-phenoxy-n-valeric acid via this method involves two critical steps:

-

Deprotonation: Phenol is a weak acid (pKa ≈ 10) and is deprotonated by a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the sodium or potassium phenoxide salt.[11][12] This salt is highly ionic and dissociates in solution to provide the phenoxide anion, which is a potent nucleophile.

-

Nucleophilic Attack: The nucleophilic phenoxide ion then attacks the electrophilic carbon atom of an alkyl halide, in this case, a 5-halovaleric acid or its ester derivative (e.g., ethyl 5-bromovalerate). The reaction proceeds via an SN2 pathway, where the phenoxide attacks the carbon atom bearing the leaving group (a halide) from the backside.[6][9] This concerted mechanism, where bond formation and bond breaking occur simultaneously, results in the formation of the ether linkage.[6] For this reaction to be efficient, a primary alkyl halide is strongly preferred, as secondary and tertiary halides are more prone to undergo competing elimination reactions.[9][13]

If an ester of 5-halovaleric acid is used, a subsequent hydrolysis step is required to convert the ester to the final carboxylic acid product.

Detailed Experimental Protocol

This protocol describes the synthesis starting from phenol and ethyl 5-bromovalerate, followed by saponification.

3.1 Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |

| Phenol | 94.11 | 9.41 g | 0.10 | Toxic and corrosive. Handle with care. |

| Sodium Hydroxide (pellets) | 40.00 | 8.00 g | 0.20 | Corrosive. Used for both steps. |

| Ethyl 5-bromovalerate | 209.07 | 20.91 g | 0.10 | Lachrymator. |

| Ethanol (absolute) | 46.07 | 150 mL | - | Solvent. |

| Diethyl Ether | 74.12 | ~100 mL | - | Extraction solvent. Highly flammable. |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - | For acidification. Corrosive. |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying agent. |

3.2 Step-by-Step Synthesis Procedure

-

Phenoxide Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4.0 g (0.10 mol) of sodium hydroxide in 100 mL of absolute ethanol. Gently heat the mixture until the NaOH is fully dissolved. To this solution, add 9.41 g (0.10 mol) of phenol. Stir the mixture for 15 minutes.

-

Etherification: Add 20.91 g (0.10 mol) of ethyl 5-bromovalerate to the reaction mixture. Heat the mixture to a gentle reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the flask to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup and Extraction: To the resulting residue, add 100 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove any unreacted starting materials and byproducts. Discard the organic layers.

-

Saponification (Hydrolysis): To the aqueous layer remaining in the flask, add 4.0 g (0.10 mol) of sodium hydroxide. Re-attach the reflux condenser and heat the mixture to reflux for 1-2 hours to hydrolyze the ester.

-

Acidification and Isolation: Cool the reaction mixture in an ice bath. Slowly and carefully acidify the solution to a pH of ~2 by adding concentrated hydrochloric acid dropwise with stirring.[12] A white precipitate of 5-phenoxy-n-valeric acid will form.

-

Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization.[14]

Characterization and Quality Control

4.1 Purification: Recrystallization

Recrystallization is an effective method for purifying the crude 5-phenoxy-n-valeric acid.[15][16] A suitable solvent system, such as an ethanol/water or toluene mixture, can be used.[17] The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is then allowed to cool slowly. Pure crystals will form, leaving impurities dissolved in the mother liquor. The purified crystals are then collected by filtration.

4.2 Analytical Techniques

-

Thin Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product.

-

Melting Point: The purified 5-phenoxy-n-valeric acid should have a sharp melting point. A broad melting range indicates the presence of impurities.

-

Spectroscopic Confirmation: The structure of the final product should be confirmed using spectroscopic methods.

-

¹H NMR: Expected signals include aromatic protons (around 6.9-7.3 ppm), the methylene group adjacent to the oxygen (-O-CH₂-) (around 4.0 ppm), the methylene group adjacent to the carbonyl (-CH₂-COOH) (around 2.4 ppm), and other methylene protons in the alkyl chain.

-

¹³C NMR: Expected signals include a carbonyl carbon (around 178 ppm), aromatic carbons (around 114-159 ppm), the carbon of the -O-CH₂- group (around 67 ppm), and other aliphatic carbons.[18]

-

Infrared (IR) Spectroscopy: Key signals include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carbonyl group (around 1700 cm⁻¹), and C-O-C stretches from the ether linkage (around 1240 cm⁻¹).

-

Troubleshooting and Field-Proven Insights

-

Low Yield: A common issue can be incomplete deprotonation of phenol or competing elimination reactions.[10] Ensure the base is of good quality and that anhydrous conditions are maintained during the phenoxide formation. Using a primary alkyl halide is crucial to minimize elimination.[9][13]

-

Side Reactions: If using 5-chlorovaleric acid directly instead of its ester, a potential side reaction is the formation of a polyester. Using the ester and performing a final hydrolysis step circumvents this issue.

-

Purification Challenges: If the product is oily or difficult to crystallize, it may be due to residual starting materials or byproducts. A thorough extraction during the workup is essential. Column chromatography can be used as an alternative purification method if recrystallization proves ineffective.[17]

Conclusion

The Williamson ether synthesis provides a reliable and scalable method for the preparation of 5-phenoxy-n-valeric acid. By understanding the SN2 mechanism, carefully controlling reaction conditions, and employing appropriate purification and characterization techniques, researchers can consistently produce this valuable intermediate with high purity. The protocol and insights provided in this guide serve as a solid foundation for the successful synthesis and application of 5-phenoxy-n-valeric acid in the field of drug discovery and development.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Khan Academy. Williamson ether synthesis (video). [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

ResearchGate. 1H-NMR and 13C-NMR spectra of 5-FA. [Link]

-

University of Wisconsin-Stout. The Williamson Ether Synthesis. [Link]

-

ACS Publications. Preparation and application of the 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)-valeric acid (PAL) handle for the solid-phase synthesis of C-terminal peptide amides under mild conditions. [Link]

-

University of Evansville. Experiment 06 Williamson Ether Synthesis. [Link]

-

Cambridge University Press. Williamson Ether Synthesis. [Link]

- Google Patents. CN1012896B - 5-(2, the 5-dimethyl phenoxy)

-

Columbia University. Recrystallization and Crystallization. [Link]

-

JBPH. Advances in Pharmacognosy for Modern Drug Discovery and Development. [Link]

-

Wiley. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

ResearchGate. 1 H and 13 C-NMR Spectroscopic Data of Compounds 1-3. [Link]

-

University of Rochester. Tips & Tricks: Recrystallization. [Link]

-

PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. [Link]

-

ResearchGate. What is a best method and solvent to recrystallise 5-acetoxyisophthalic acid?. [Link]

-

University of Colorado Boulder. Recrystallization of Benzoic Acid. [Link]

-

MDPI. Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. [Link]

- Google Patents. CN112441911A - Method for preparing 5-hydroxyvaleric acid.

-

YouTube. Valeric acid : Organic Synthesis. [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]

-

Organic Syntheses. 2-phenyl-5-oxazolone. [Link]

-

MDPI. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. [Link]

- Google Patents. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.

- Google Patents. CN107522627A - A kind of preparation method of 5 aminovaleric acid hydrochloride.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jbph.org [jbph.org]

- 5. mdpi.com [mdpi.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 11. Khan Academy [khanacademy.org]

- 12. The Williamson Ether Synthesis [cs.gordon.edu]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. benchchem.com [benchchem.com]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. westfield.ma.edu [westfield.ma.edu]

- 17. researchgate.net [researchgate.net]

- 18. 5-Phenylvaleric acid(2270-20-4) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 5-phenoxy-n-valeric acid (CAS 7170-40-3)

Introduction

5-phenoxy-n-valeric acid (also known as 5-phenoxypentanoic acid) is a carboxylic acid derivative featuring a five-carbon aliphatic chain linked to a phenyl ring via an ether bond. Its unique structure, combining a flexible alkyl chain with a rigid aromatic group, makes it a molecule of interest for researchers in materials science and drug discovery. The phenoxyalkanoic acid scaffold is present in a variety of biologically active compounds, most notably a class of synthetic auxin herbicides. This guide provides a comprehensive technical overview of 5-phenoxy-n-valeric acid, including its chemical properties, a proposed synthesis and purification workflow, analytical characterization methods, and a discussion of its potential biological significance based on its structural class. This document is intended to serve as a foundational resource for scientists and drug development professionals exploring the potential of this and related compounds.

Physicochemical Properties

The fundamental properties of 5-phenoxy-n-valeric acid are summarized below. These data are critical for designing experimental conditions, from reaction setup to analytical method development.

| Property | Value | Source(s) |

| CAS Number | 7170-40-3 | P&S Chemicals |

| Molecular Formula | C₁₁H₁₄O₃ | P&S Chemicals |

| Molecular Weight | 194.23 g/mol | ChemicalBook |

| Appearance | White to off-white powder/crystal | ChemicalBook |

| Predicted pKa | 4.66 ± 0.10 | ChemicalBook |

| Synonyms | 5-Phenoxypentanoic acid, Phenoxyvaleric acid | P&S Chemicals |

Synthesis and Purification: A Proposed Workflow

While specific literature detailing the synthesis of 5-phenoxy-n-valeric acid is scarce, a reliable and robust two-step synthetic route can be proposed based on well-established organic chemistry principles. The pathway involves an initial Williamson ether synthesis to form an ester intermediate, followed by saponification (ester hydrolysis) to yield the final carboxylic acid.

Logical Workflow for Synthesis and Purification

Caption: Proposed workflow for the synthesis and purification of 5-phenoxy-n-valeric acid.

Detailed Experimental Protocols

Part A: Synthesis of Ethyl 5-phenoxypentanoate (Williamson Ether Synthesis)

This procedure is adapted from standard Williamson ether synthesis protocols for forming aryl ethers.[1] The reaction creates the ether linkage between the phenolic oxygen and the alkyl chain of the valerate ester.

-

Rationale: This Sₙ2 reaction requires the deprotonation of the weakly acidic phenol to form a more nucleophilic phenoxide ion. Anhydrous conditions and a polar aprotic solvent are optimal to prevent side reactions and enhance reaction rates. Ethyl 5-bromovalerate is chosen as a readily available electrophile.

-

Step-by-Step Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol (1.0 eq) and a suitable anhydrous solvent such as acetone or dimethylformamide (DMF).

-

Add a base (1.1 eq), such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH), portion-wise with stirring. The choice of base depends on the desired reactivity and safety considerations; K₂CO₃ is milder and generally safer.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Add ethyl 5-bromovalerate (1.0 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-phenoxypentanoate, which can be purified by column chromatography if necessary.

-

Part B: Synthesis of 5-phenoxy-n-valeric acid (Ester Hydrolysis)

This step involves the base-catalyzed hydrolysis (saponification) of the ester intermediate to the corresponding carboxylate salt, followed by acidification to yield the final product.

-

Rationale: Saponification is a robust and high-yielding method for converting esters to carboxylic acids. The use of a strong base like NaOH or KOH ensures complete hydrolysis. Subsequent acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate.

-

Step-by-Step Protocol:

-

Dissolve the crude ethyl 5-phenoxypentanoate (1.0 eq) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 eq).

-

Heat the mixture to reflux and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by slowly adding concentrated hydrochloric acid (HCl).

-

A white precipitate of 5-phenoxy-n-valeric acid should form.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Part C: Purification by Recrystallization

Recrystallization is a standard and effective technique for purifying solid organic compounds based on their differential solubility in a solvent system at varying temperatures.[2][3]

-

Rationale: The ideal recrystallization solvent (or solvent pair) will dissolve the crude product at an elevated temperature but not at room or cold temperatures, while impurities remain soluble at all temperatures. For carboxylic acids, solvent systems like ethanol/water or toluene are often effective.[2]

-

Step-by-Step Protocol:

-

Transfer the crude, dried 5-phenoxy-n-valeric acid to an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.

-

Slowly add a co-solvent in which the compound is less soluble (e.g., water) dropwise to the hot solution until it becomes slightly cloudy.

-

Add a few drops of the first solvent to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

-

The purity of the final product should be assessed by measuring its melting point and using the analytical techniques described below.

-

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized 5-phenoxy-n-valeric acid.

Analytical Workflow

Caption: A logical workflow for the comprehensive analytical characterization of 5-phenoxy-n-valeric acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹³C NMR: A predicted ¹³C NMR spectrum is available, which serves as a valuable reference.[4] The spectrum should show 11 distinct carbon signals corresponding to the molecular formula C₁₁H₁₄O₃. Key expected signals include a downfield signal for the carboxylic carbon (>170 ppm), signals for the aromatic carbons (110-160 ppm), a signal for the carbon attached to the ether oxygen (~67 ppm), and signals for the aliphatic carbons in the valeric acid chain.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include aromatic protons (6.8-7.4 ppm), a triplet for the methylene group adjacent to the ether oxygen (~4.0 ppm), a triplet for the methylene group alpha to the carbonyl (~2.4 ppm), and multiplets for the other methylene groups in the chain. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI) in negative mode, the expected [M-H]⁻ ion would be observed at m/z 193.22. High-resolution mass spectrometry would confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound.[5]

-

Method: A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic or phosphoric acid) is typically used for analyzing phenoxyalkanoic acids.[5][6]

-

Detection: UV detection at approximately 270-280 nm (due to the phenoxy chromophore) would be suitable for quantification.

-

Purity Assessment: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. For use in drug development, a purity of >95% is generally required.

-

Potential Biological Activity and Applications

While no specific biological activities have been documented for 5-phenoxy-n-valeric acid itself, the broader class of phenoxyalkanoic acids is well-known for its potent biological effects, primarily as herbicides.

Herbicidal Activity of Phenoxyalkanoic Acids

Many chlorinated derivatives of phenoxyacetic and phenoxypropionic acids, such as 2,4-D and MCPA, function as synthetic auxins.[7][8]

-

Mechanism of Action: These compounds mimic the natural plant growth hormone indole-3-acetic acid (IAA).[7] They bind to auxin receptors in plant cells, leading to a cascade of events that includes uncontrolled cell division and elongation, ethylene production, and the generation of oxidative stress. This ultimately results in the death of the plant, particularly broadleaf weeds.[7] The selectivity for broadleaf plants over grasses is a key feature of their agricultural utility.

Caption: Simplified signaling pathway for auxin-mimicking phenoxyalkanoic acid herbicides.

Potential Applications in Drug Discovery

The phenoxyalkanoic acid scaffold is also present in compounds explored for various therapeutic applications. For instance, certain derivatives have been investigated as urease inhibitors for potential use against Helicobacter pylori infections.[9] The combination of a hydrophobic aromatic ring and a polar carboxylic acid group allows these molecules to interact with biological targets such as enzymes and receptors. The five-carbon chain of 5-phenoxy-n-valeric acid provides significant conformational flexibility, which could be advantageous for optimizing binding to a target protein. This makes it a potentially interesting building block for creating new chemical entities in drug discovery programs.[10][]

Safety and Handling

No specific safety data sheet (SDS) is available for 5-phenoxy-n-valeric acid. Therefore, it is prudent to handle this compound with the precautions recommended for related phenoxyacetic acids.[4][12][13]

-

General Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses with side shields.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[12]

-

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong oxidizing agents and strong bases.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Do not let the product enter drains.

Conclusion

5-phenoxy-n-valeric acid, CAS 7170-40-3, is a specialty chemical with a structure that suggests potential for further investigation in both agrochemical and pharmaceutical research. This guide provides a comprehensive framework for its study, from a proposed, reliable synthesis and purification strategy to a detailed plan for its analytical characterization. While direct biological data for this specific molecule is lacking, the well-documented activities of the broader phenoxyalkanoic acid class provide a strong rationale for its exploration as a lead scaffold. It is imperative that all proposed experimental work be conducted with the appropriate safety precautions, as outlined by referencing data from structurally similar compounds. This document aims to empower researchers to confidently engage with this molecule and unlock its potential.

References

-

P&S Chemicals. Product information, 5-Phenoxy-n-valeric acid. [Link]

-

LookChem. General procedures for the purification of Carboxylic acids. [Link]

-

The Student Room. How to purify a carboxylic acid by recrystallisation? [Link]

-

MDPI. Mechanisms of Adsorption of Phenoxyalkanoic Herbicides on Fulvic and Humic Acids. [Link]

-

SIELC Technologies. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column. [Link]

- Google Patents. Process for making phenoxyalkanoic acids.

-

NIH. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. [Link]

- Google Patents.

-

Williamson Ether Synthesis Lab Handout. [Link]

- Google Patents.

-

Encyclopedia.pub. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Phenoxyacetic acid, 98+%. [Link]

- Google Patents.

-

Williamson Ether Synthesis Lab Handout. [Link]

-

Experiment 06 Williamson Ether Synthesis. [Link]

- Google Patents. Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids.

-

Wikipedia. Phenoxy herbicide. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. [Link]

-

CIPAC. MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. [Link]

-

European Patent Office. Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids - EP 0334595 A2. [Link]

- Google Patents.

-

ResearchGate. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. [Link]

-

PubMed. The synthesis and evaluation of phenoxyacylhydroxamic acids as potential agents for Helicobacter pylori infections. [Link]

-

NIH. Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. [Link]

- Google Patents.

-

EURL-Pesticides.eu. Analysis of Phenoxyalkanoic Acids in Milk using QuEChERS method and LC-MS/MS. [Link]

-

ResearchGate. Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. [Link]

-

NIH. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. [Link]

-

MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]

-

Drug Hunter. Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. [Link]

-

Semantic Scholar. Applying NMR compound identification using NMRfilter to match predicted to experimental data. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 3. thestudentroom.co.uk [thestudentroom.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 9. The synthesis and evaluation of phenoxyacylhydroxamic acids as potential agents for Helicobacter pylori infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Prospective Biological Activity of 5-Phenoxy-n-Valeric Acid

A Hypothesis-Driven Framework for Investigation

Abstract

5-Phenoxy-n-valeric acid is a phenoxyalkanoic acid derivative for which specific biological activity has not been extensively documented in publicly accessible literature. However, its structural features—a phenoxy head, an alkyl linker, and a carboxylic acid tail—are characteristic of molecules known to interact with critical regulatory targets in human physiology. This guide posits that 5-phenoxy-n-valeric acid is a prospective ligand for the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors, based on compelling structure-activity relationships observed in analogous compounds such as fibrates and other phenoxyalkanoic acids.[1][2] This document serves as a comprehensive technical framework for researchers, outlining a hypothesis-driven, tiered experimental approach to systematically investigate the biological activity and therapeutic potential of this compound. We provide detailed, field-proven protocols for in vitro screening, mechanism of action elucidation, and in vivo validation, complete with integrated data management and visualization tools.

Introduction: Rationale and Core Hypothesis

The field of drug discovery is often focused on optimizing known scaffolds. 5-Phenoxy-n-valeric acid (also known as 5-phenoxypentanoic acid) represents a molecule of significant latent potential. It belongs to the broader class of phenoxyalkanoic acids, which have diverse biological activities, including roles as herbicides (by mimicking plant auxins) and as anti-inflammatory agents in preclinical studies.[1][3][4]

The core structural components of 5-phenoxy-n-valeric acid suggest a plausible biological target. The molecule consists of:

-

An acidic head group (carboxylic acid), which is a common feature for ligands of nuclear receptors, often forming a key hydrogen bond interaction in the ligand-binding pocket.[5]

-

A hydrophobic phenoxy tail , which can engage in hydrophobic interactions within the receptor.[5]

-

A flexible five-carbon linker , which orients the head and tail groups at a suitable distance and conformation to fit within a ligand-binding domain.[5]

This architecture bears a striking resemblance to fibrate drugs (e.g., fenofibrate) and other phenylpropanoic acid derivatives, which are well-established agonists of PPARs.[6][7] PPARs are ligand-activated transcription factors that are master regulators of lipid and glucose metabolism, cellular differentiation, and inflammation.[8][9] The three main isoforms—PPARα, PPARγ, and PPARδ—are all validated drug targets.[7][10]

Therefore, the central hypothesis of this guide is:

Hypothesis: 5-Phenoxy-n-valeric acid acts as a modulator, likely an agonist, of one or more Peroxisome Proliferator-Activated Receptor (PPAR) isoforms, thereby influencing the expression of genes involved in metabolism and inflammation.

This guide provides the strategic and methodological framework to rigorously test this hypothesis.

Tiered Experimental Workflow for Characterization

A systematic, tiered approach is essential to efficiently characterize a novel compound. This workflow minimizes resource expenditure by progressing from high-throughput in vitro screens to more complex, low-throughput mechanistic and in vivo studies only after promising activity is confirmed.

Caption: Tiered workflow for investigating 5-phenoxy-n-valeric acid.

Detailed Experimental Protocols

Tier 1: Primary In Vitro Screening

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The concentration of formazan is proportional to the number of living cells, allowing for the determination of the compound's cytotoxic concentration (IC50).

Materials:

-

Human cell line (e.g., HepG2 for liver toxicity, HEK293 for general screening).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

5-phenoxy-n-valeric acid, dissolved in DMSO to create a 100 mM stock.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

-

Solubilization solution: DMSO or 0.01 M HCl in 10% SDS.[13]

-

96-well microplates.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.[14]

-

Compound Treatment: Prepare serial dilutions of 5-phenoxy-n-valeric acid in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with 0.1% DMSO) and "no-cell" blank wells.

-

Incubation: Incubate the plate for 24-72 hours, depending on the desired exposure time.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[13]

-

Formazan Formation: Incubate for 2-4 hours at 37°C until purple precipitates are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[13]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Self-Validation & Data Analysis:

-

Controls: Vehicle controls establish baseline viability (100%). No-cell blanks provide the background absorbance to be subtracted.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of the compound concentration and use non-linear regression to determine the IC50 value. The compound should be advanced to functional assays at concentrations well below its IC50 (typically ≤10 µM).

Principle: This cell-based assay quantifies the ability of a compound to activate a specific PPAR isoform.[15] Cells are engineered to express a PPAR isoform and a reporter gene (e.g., firefly luciferase) linked to a promoter containing PPAR response elements (PPREs).[15][16] Ligand binding activates the PPAR, which then drives the expression of luciferase, producing a measurable light signal.[15]

Materials:

-

Reporter cell line (e.g., HEK293 or CV-1) stably or transiently transfected with:

-

An expression vector for full-length human PPARα, PPARγ, or PPARδ.

-

A reporter vector containing multiple PPREs upstream of a luciferase gene.

-

-

Assay medium (e.g., DMEM, phenol red-free, with charcoal-stripped serum to remove endogenous ligands).

-

5-phenoxy-n-valeric acid and positive controls (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ).

-

Luciferase assay reagent (containing luciferin substrate).

-

Opaque-walled 96-well plates.

Procedure:

-

Cell Seeding: Plate the reporter cells in opaque-walled 96-well plates in assay medium and incubate overnight.

-

Compound Treatment: Treat cells with serial dilutions of 5-phenoxy-n-valeric acid, positive controls, and a vehicle control (0.1% DMSO).

-

Incubation: Incubate for 18-24 hours to allow for transcription and translation of the reporter gene.

-

Lysis and Signal Generation: Remove the medium. Add luciferase assay reagent to lyse the cells and provide the substrate for the luciferase enzyme.

-

Data Acquisition: Measure luminescence using a luminometer. The light output (Relative Light Units, RLU) is directly proportional to receptor activation.[15]

Self-Validation & Data Analysis:

-

Controls: Positive controls validate that the assay system is responsive. The vehicle control defines the basal level of activity.

-

Analysis: Normalize RLU data by expressing it as "fold activation" over the vehicle control. Plot fold activation against the log of the compound concentration to determine the EC50 (half-maximal effective concentration) and maximal efficacy relative to the positive control.

Tier 2: Mechanism of Action (MoA) Elucidation

Principle: If a compound activates a PPAR in a reporter assay, it should regulate the expression of known endogenous PPAR target genes in a relevant cell type. Quantitative Polymerase Chain Reaction (qPCR) measures changes in mRNA levels with high sensitivity and specificity.[17][18]

Materials:

-

Relevant cell line (e.g., HepG2 for PPARα, 3T3-L1 adipocytes for PPARγ).

-

RNA extraction kit (e.g., TRIzol or column-based kits).

-

cDNA synthesis kit (reverse transcriptase).

-

qPCR master mix (e.g., SYBR Green or TaqMan).

-

Primers for target genes (e.g., CPT1A, PDK4 for PPARα/δ; FABP4, CD36 for PPARγ) and a housekeeping gene (e.g., ACTB, GAPDH).[19][20]

-

qPCR instrument.

Procedure:

-

Cell Treatment: Culture cells and treat with 5-phenoxy-n-valeric acid at its EC50 concentration (and 10x EC50) for a predetermined time (e.g., 6-24 hours).

-

RNA Extraction: Harvest cells and extract total RNA according to the kit manufacturer's protocol. Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA.[19]

-

qPCR Reaction: Set up qPCR reactions in triplicate for each target and housekeeping gene. The reaction mixture includes cDNA template, primers, and qPCR master mix.[18]

-

Data Acquisition: Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol.

Self-Validation & Data Analysis:

-

Controls: A no-template control (NTC) ensures no DNA contamination. A housekeeping gene normalizes for variations in RNA input and reverse transcription efficiency.

-

Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated sample to the vehicle control. A statistically significant increase in target gene expression confirms the compound's mechanism of action.

Tier 3: In Vivo Proof-of-Concept

Principle: To establish therapeutic relevance, the compound's activity must be verified in a living organism.[21] For a putative PPAR agonist with metabolic effects, a high-fat diet (HFD)-induced obesity mouse model is a standard and relevant choice.[9]

Methodology Outline:

-

Model Induction: C57BL/6J mice are fed an HFD (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.

-

Compound Administration: The HFD-fed mice are randomly assigned to groups: vehicle control, positive control (e.g., Rosiglitazone), and 5-phenoxy-n-valeric acid (at one or more doses, administered daily via oral gavage).

-

Efficacy Readouts: Over a period of 2-4 weeks, key metabolic parameters are monitored:

-

Body Weight and Food Intake: Measured regularly.

-

Glucose Homeostasis: Assessed via an oral glucose tolerance test (OGTT) and insulin tolerance test (ITT).

-

Plasma Analysis: At the end of the study, blood is collected to measure triglycerides, cholesterol, and insulin levels.

-

-

Tissue Analysis: Key metabolic tissues (liver, adipose tissue) are harvested for histopathology (e.g., H&E staining for steatosis) and gene expression analysis of PPAR target genes.

Self-Validation & Data Analysis:

-

Controls: The vehicle group shows the effect of the HFD alone. The positive control group validates the model's responsiveness to PPAR agonism.

-

Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the treatment groups. A significant improvement in glucose tolerance, lipid profile, or liver steatosis compared to the vehicle control would provide strong in vivo evidence of the compound's biological activity.

Hypothesized Signaling Pathway and Data Presentation

Hypothesized PPARγ Signaling Pathway

The diagram below illustrates the hypothesized mechanism by which 5-phenoxy-n-valeric acid (PVA) could activate the PPARγ pathway, leading to the regulation of target genes involved in lipid metabolism and insulin sensitization.

Caption: Hypothesized activation of the PPARγ pathway by 5-phenoxy-n-valeric acid.

Data Summary Tables (Templates)

The following tables are provided as templates for organizing the quantitative data generated from the proposed experiments.

Table 1: In Vitro Activity Profile of 5-Phenoxy-n-Valeric Acid

| Assay Type | Cell Line | Parameter | Value |

|---|---|---|---|

| Cytotoxicity | HepG2 | IC50 (µM) | |

| PPARα Transactivation | HEK293 | EC50 (µM) | |

| Max Efficacy (%)* | |||

| PPARγ Transactivation | HEK293 | EC50 (µM) | |

| Max Efficacy (%)* | |||

| PPARδ Transactivation | HEK293 | EC50 (µM) | |

| Max Efficacy (%)* |

*Relative to positive control

Table 2: Effect of 5-Phenoxy-n-Valeric Acid on PPAR Target Gene Expression

| Target Gene | Cell Line | Fold Change vs. Vehicle | P-value |

|---|---|---|---|

| CPT1A | HepG2 | ||

| FABP4 | 3T3-L1 |

| CD36 | 3T3-L1 | | |

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach to unveil the biological activity of 5-phenoxy-n-valeric acid. By leveraging its structural similarity to known PPAR agonists, we have outlined a logical progression of experiments from initial in vitro screening to in vivo validation. The provided protocols are robust, self-validating, and reflect current best practices in drug discovery research.

Successful confirmation of the hypothesis would position 5-phenoxy-n-valeric acid as a novel chemical scaffold for the development of therapeutics targeting metabolic diseases such as type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease. Future work would involve lead optimization through medicinal chemistry to improve potency and selectivity, followed by comprehensive preclinical safety and pharmacokinetic profiling.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 5. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PPAR agonist - Wikipedia [en.wikipedia.org]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. mdpi.com [mdpi.com]

- 10. A natural propenoic acid derivative activates peroxisome proliferator-activated receptor-β/δ (PPARβ/δ) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. clyte.tech [clyte.tech]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

- 15. iivs.org [iivs.org]

- 16. Targeting Nuclear Receptors with Marine Natural Products [mdpi.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. bu.edu [bu.edu]

- 19. mdpi.com [mdpi.com]

- 20. origene.com [origene.com]

- 21. In vivo imaging reveals selective PPAR activity in the skin of peroxisome proliferator-activated receptor responsive element-luciferase reporter mice - PubMed [pubmed.ncbi.nlm.nih.gov]

5-phenoxy-n-valeric acid derivatives and analogs

An In-Depth Technical Guide to 5-Phenoxy-n-Valeric Acid Derivatives and Analogs

Authored by a Senior Application Scientist

Abstract

The 5-phenoxy-n-valeric acid scaffold represents a privileged structural motif in modern medicinal chemistry. Its unique combination of a flexible lipophilic alkyl chain, an ether linkage, a terminal carboxylic acid, and an aromatic ring system allows for diverse pharmacological interactions. This guide provides an in-depth exploration of this chemical class, intended for researchers, scientists, and drug development professionals. We will dissect the core synthesis strategies, delve into the rich pharmacology and structure-activity relationships (SAR) that drive therapeutic applications, and detail the requisite analytical methodologies for robust characterization. The narrative is grounded in field-proven insights, explaining the causal relationships behind experimental choices to provide a self-validating framework for investigation and development.

The Core Scaffold: A Foundation for Versatility

5-Phenoxy-n-valeric acid (CAS 7170-40-3) is an organic compound featuring a phenyl group linked via an ether bond to the fifth carbon of a valeric acid (pentanoic acid) chain.[1][2][3] The molecular formula is C11H14O3.[1] This structure is not merely a synthetic curiosity; it is a versatile template. The phenoxy group can be substituted to modulate electronic and steric properties, the alkyl chain offers conformational flexibility, and the carboxylic acid provides a key hydrogen bonding and ionization center, crucial for interacting with biological targets.[4] These derivatives have emerged as potent agents across a wide spectrum of diseases, underscoring the importance of understanding their synthesis and biological activity.[5][6]

Synthesis Strategies: From Concept to Compound

The synthesis of 5-phenoxy-n-valeric acid derivatives primarily relies on the formation of the characteristic ether linkage. The choice of a specific route is often dictated by the availability of starting materials, desired substitution patterns on the aromatic ring, and scalability.

Primary Synthetic Route: Williamson Ether Synthesis

The most direct and widely employed method is an adaptation of the Williamson ether synthesis. This approach involves the nucleophilic attack of a phenolate ion on an alkyl halide.

Protocol Rationale: This method is favored for its reliability and the commercial availability of a vast array of substituted phenols and 5-haloalkanoic acid esters. The use of a base like potassium carbonate is critical for the in situ deprotonation of the phenol, generating the reactive phenolate nucleophile. Anhydrous polar aprotic solvents, such as acetone or DMF, are chosen to solvate the cation and enhance the nucleophilicity of the phenolate without interfering with the reaction. The final step is a straightforward ester hydrolysis under basic or acidic conditions to yield the target carboxylic acid.[7]

Caption: General workflow for Williamson ether synthesis of 5-phenoxy-n-valeric acid derivatives.

Detailed Experimental Protocol: Synthesis of 4-Bromo-5-phenoxyvaleric Acid

-

Reagents Setup: To a solution of 4-bromophenol (1.0 eq) in dry acetone (10 mL/mmol), add anhydrous potassium carbonate (1.5 eq) and ethyl 5-bromovalerate (1.1 eq).

-

Reaction: Heat the mixture to reflux under an inert nitrogen atmosphere for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup (Ester): After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with 1M NaOH (to remove any unreacted phenol) and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude ethyl (4-bromophenoxy)valerate. Purify via column chromatography if necessary.

-

Hydrolysis: Dissolve the purified ester in a 1:1 mixture of ethanol and 2M aqueous NaOH. Stir at 50°C for 2-4 hours.

-

Workup (Acid): Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH ~2 with 3M HCl, leading to the precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure 4-bromo-5-phenoxyvaleric acid.

Alternative Synthetic Routes

For more complex analogs, other strategies may be advantageous:

-

Friedel-Crafts Acylation: An alternative for aryl-keto-acid precursors involves the Friedel-Crafts acylation of a substituted benzene with glutaric anhydride, followed by reduction of the resulting ketone (e.g., via Wolff-Kishner or Clemmensen reduction) to yield the pentanoic acid chain.[8]

Pharmacological Significance and Therapeutic Applications

Derivatives of phenoxy acids exhibit a remarkable breadth of biological activities, making them attractive candidates for drug development programs.[5] Structural modifications can fine-tune their potency and selectivity for various targets.

| Derivative Class | Therapeutic Area | Mechanism of Action (MoA) / Target | Key Findings |

| Phenoxy Thiazoles | Oncology | Repression of HIF-1α via p53/MDM-2 mediated degradation. | Showed significant cytotoxic efficacy against multiple cancer cell lines.[7] |

| Phenoxy Acid Hydrazides | Anti-inflammatory | Peripheral antinociceptive activity. | The presence of an acidic moiety was found to enhance peripheral action.[6][7] |

| Substituted Phenylacetic Acids | Benign Prostatic Hyperplasia | Potent and selective inhibitors of human 5α-reductase type 2. | Bromination at the 4-position of the phenoxy moiety yielded an inhibitor with IC₅₀ = 5 nM, equipotent to finasteride.[9] |

| Phenoxy Indanones | Alzheimer's Disease | Acetylcholinesterase (AChE) Inhibition. | Exhibited high activity for AChE inhibition with minimal activity against butyrylcholinesterase (BChE).[7] |

| Phenoxy Acetic Acid Analogs | Infectious Disease | Anti-mycobacterial activity against M. tuberculosis H37Rv. | Showed promising activity against both drug-sensitive and drug-resistant strains.[7] |

| Phenoxyphenylacetic Acids | Cardiovascular Disease | Selective Endothelin A (ETA) Receptor Antagonism. | Optimization led to compounds with IC₅₀ values in the low nanomolar range for the rat aortic ETA receptor.[10] |

Mechanism of Action: A Focus on 5α-Reductase Inhibition

As an illustrative example, certain phenoxybenzoylphenyl acetic acid derivatives have been synthesized and identified as potent inhibitors of 5α-reductase, an enzyme responsible for converting testosterone to the more potent dihydrotestosterone (DHT).[9] Overactivity of this enzyme is implicated in benign prostatic hyperplasia (BPH).

The inhibitory mechanism likely involves the compound binding to the active site of the 5α-reductase enzyme, preventing the substrate (testosterone) from binding and being converted. The phenoxy moiety can engage in hydrophobic interactions within the active site, while the carboxylic acid can form crucial hydrogen bonds with amino acid residues.

Caption: Inhibition of the 5α-Reductase pathway by a 5-phenoxy-n-valeric acid analog.

Structure-Activity Relationships (SAR)

Understanding SAR is paramount for optimizing lead compounds. For the 5-phenoxy-n-valeric acid class, activity is profoundly influenced by modifications at three key positions:

-

The Phenoxy Ring (Aromatic System): The nature and position of substituents on the phenyl ring dramatically alter biological activity. Electron-withdrawing groups, such as halogens, can enhance potency in some systems. For instance, bromination in the 4-position of the phenoxy moiety of a phenylacetic acid derivative led to the most potent inhibitor of 5α-reductase in its class.[9] This could be due to favorable interactions, altered electronic properties, or improved metabolic stability.

-

The Alkyl Chain (Linker): The length and rigidity of the alkyl chain connecting the phenoxy group and the carboxylic acid are critical for correctly positioning the key functional groups within a target's binding site. While this guide focuses on the five-carbon valeric acid chain, analogs with shorter (acetic, propanoic) or longer chains often exhibit different activity profiles.

-

The Carboxylic Acid (Polar Headgroup): The acidic proton and carboxylate group are often essential for anchoring the molecule to its biological target through hydrogen bonding or ionic interactions. Conversion of the acid to esters or amides can serve as a prodrug strategy or can alter the binding mode and pharmacokinetic properties entirely.[8] The presence of the acidic moiety has been shown to be crucial for the peripheral antinociceptive activity of certain phenoxy acid hydrazides.[6][7]

Analytical Characterization: A Self-Validating Workflow

Rigorous analytical characterization is non-negotiable in drug development. A typical workflow ensures the identity, purity, and stability of the synthesized compounds.

Caption: Standard workflow for the analytical characterization of synthesized derivatives.

Protocol: Purity and Identity Confirmation

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for initial assessment. A sample is analyzed on a reverse-phase HPLC column (e.g., C18) coupled to a mass spectrometer. This provides a retention time (a measure of polarity) and a mass-to-charge ratio (m/z) that should correspond to the expected molecular weight of the target compound.[11]

-

High-Performance Liquid Chromatography (HPLC): To determine purity, the compound is analyzed using a validated HPLC method with UV detection. The area of the peak corresponding to the product is compared to the total area of all peaks to calculate the purity, which should typically be ≥95% for biological screening.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The chemical shifts, integration, and coupling patterns of the proton signals, along with the number and type of carbon signals, must be fully consistent with the proposed structure.[11]

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which serves as definitive confirmation of the compound's identity.

Conclusion and Future Perspectives

The 5-phenoxy-n-valeric acid core is a robust and highly adaptable scaffold that has yielded compounds with significant therapeutic potential across diverse disease areas. The synthetic accessibility and the clear structure-activity relationships that have been established make this an attractive area for continued research.

Future efforts will likely focus on:

-

Exploring Novel Substitutions: Utilizing advanced synthetic methods to install novel functional groups on the phenoxy ring to probe new interactions with biological targets.

-

Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazoles) or the ether linkage with more stable bioisosteres to improve pharmacokinetic profiles.

-

Mechanism-of-Action Studies: Deeper investigation into the specific molecular interactions and signaling pathways modulated by these compounds to better understand their biological effects and guide rational design.[12]